Cas no 2248268-01-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate 化学的及び物理的性質
名前と識別子
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- 2248268-01-9
- EN300-6513566
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate
-
- インチ: 1S/C13H11NO5S/c1-8(15)20-7-6-11(16)19-14-12(17)9-4-2-3-5-10(9)13(14)18/h2-5H,6-7H2,1H3
- InChIKey: HQUCHFOTMWSWSM-UHFFFAOYSA-N
- SMILES: S(C(C)=O)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 293.03579362g/mol
- 同位素质量: 293.03579362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 106Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513566-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 5g |
$701.0 | 2023-05-31 | ||
Enamine | EN300-6513566-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 0.1g |
$212.0 | 2023-05-31 | ||
Enamine | EN300-6513566-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 2.5g |
$474.0 | 2023-05-31 | ||
Enamine | EN300-6513566-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 10g |
$1040.0 | 2023-05-31 | ||
Enamine | EN300-6513566-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 1g |
$241.0 | 2023-05-31 | ||
Enamine | EN300-6513566-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 0.5g |
$232.0 | 2023-05-31 | ||
Enamine | EN300-6513566-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate |
2248268-01-9 | 0.25g |
$222.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoateに関する追加情報
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9) is a specialized organic molecule with a unique structure that combines an isoindole-1,3-dione core with a 3-(acetylsulfanyl)propanoate side chain. This combination of functional groups makes it a subject of interest in pharmaceutical and materials science research. The presence of both dioxo and acetylsulfanyl moieties suggests potential reactivity and applications in drug delivery systems, polymer chemistry, and biochemical studies.
In recent years, the demand for innovative small-molecule compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate has surged due to their versatility in drug discovery and bioconjugation. Researchers are particularly intrigued by its potential as a pro-drug or linker molecule in targeted therapies. The compound's CAS No. 2248268-01-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and biomaterials.
The isoindole-1,3-dione scaffold is known for its electron-accepting properties, which are valuable in organic electronics and photodynamic therapy. Meanwhile, the acetylsulfanyl group offers a reactive handle for thiol-ene click chemistry, a popular technique in bioconjugation and polymer functionalization. This dual functionality positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate as a promising candidate for interdisciplinary applications.
From an SEO perspective, users often search for terms like "isoindole derivatives," "thioester applications," and "CAS 2248268-01-9 supplier," highlighting the commercial and academic interest in this compound. Its synthesis and purification methods are also hot topics, with researchers seeking optimized protocols for high-yield production. The compound's stability under various conditions is another frequently asked question, particularly in forums discussing storage and handling of sensitive reagents.
In the context of green chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate has drawn attention due to its potential as a biodegradable linker. With sustainability becoming a priority in chemical industries, this compound's environmental footprint is a subject of ongoing investigation. Its compatibility with aqueous systems and enzymatic cleavage mechanisms further enhances its appeal for eco-friendly applications.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(acetylsulfanyl)propanoate (CAS No. 2248268-01-9) represents a fascinating intersection of organic synthesis, materials science, and biomedical research. Its unique structure and multifunctional design make it a valuable tool for scientists exploring next-generation therapeutics and smart materials. As research progresses, this compound is likely to feature prominently in publications and patents, solidifying its role in advancing chemical innovation.
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